3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Description
Properties
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-4-6-15(7-5-11)10-12-2-1-3-13(16)8-12/h1-3,8,11,16H,4-7,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENRRUYAGCMBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyano-substituted phenol or pyridine precursor | Starting from 3-cyano-pyridines or phenol derivatives | Precursor synthesis via known literature methods |
| 2 | Catalytic hydrogenation of cyano group to aminomethyl | Pd/C or Raney Nickel catalyst, H2 gas or hydrazine hydrate, solvent (THF or MeOH), room temperature to reflux | Hydrazine hydrate improves efficiency for some substrates |
| 3 | Protection of amine group (e.g., Boc protection) | Boc anhydride or similar reagents | Facilitates subsequent coupling reactions |
| 4 | Coupling with phenol derivative or further functionalization | Coupling reagents like PyBOP or EDC/HOBt | High yields and purity achieved |
| 5 | Deprotection to yield final aminomethyl-piperidinyl-phenol | Acidic conditions (TFA or HCl in MeOH) | Final purification by recrystallization |
This method has been demonstrated to provide high selectivity and yield for aminomethyl derivatives structurally similar to 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol.
Reductive Amination Route
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of piperidine intermediate | Commercial or synthesized piperidine derivatives | Starting material availability affects route choice |
| 2 | Reductive amination with formaldehyde | Formaldehyde, sodium triacetoxyborohydride or borane dimethylsulfide, solvent (DCE or THF), room temperature to reflux | Selective N-aminomethylation achieved |
| 3 | Coupling with 3-hydroxybenzyl halide or aldehyde | Nucleophilic substitution or Mannich reaction conditions | Formation of piperidinylmethylphenol linkage |
| 4 | Purification and isolation | Chromatography or recrystallization | Product purity >95% typically obtained |
Reaction Conditions and Solvent Effects
- Solvents: Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and methanol are commonly used for hydrogenation and reductive amination steps.
- Temperature: Mild temperatures ranging from room temperature to 80°C optimize reaction rates while minimizing side reactions.
- Catalysts: Pd/C and Raney Nickel are favored for hydrogenation; borane complexes and sodium triacetoxyborohydride are preferred for reductive amination.
- Bases and Additives: Diisopropylethylamine and pyridine are used to maintain basic conditions and facilitate coupling reactions.
Purification and Crystallization
- The final compound is often purified by recrystallization from solvent mixtures such as methanol/dichloromethane or ethyl acetate/hexanes.
- Amorphous and crystalline forms can be obtained depending on solvent choice and crystallization conditions.
- Filtration, solvent-antisolvent techniques, and lyophilization are also employed for product isolation.
Summary Table of Key Preparation Parameters
| Parameter | Hydrogenation Route | Reductive Amination Route |
|---|---|---|
| Starting Material | Cyano-substituted phenol or pyridine | Piperidine derivatives |
| Key Reaction | Catalytic hydrogenation of cyano to aminomethyl | Reductive amination with formaldehyde |
| Catalysts | Pd/C, Raney Nickel | Sodium triacetoxyborohydride, borane dimethylsulfide |
| Solvents | THF, MeOH, DCM | DCE, THF, MeOH |
| Temperature Range | Room temperature to reflux | Room temperature to reflux |
| Protection/Deprotection | Boc protection and TFA deprotection | Boc protection and acid deprotection |
| Purification | Recrystallization, filtration | Chromatography, recrystallization |
| Yield | High (generally >70%) | High (generally >65%) |
| Advantages | High selectivity, adaptable to various substrates | Mild conditions, versatile for analog synthesis |
Research Findings and Optimization Notes
- The hydrogenation method provides a robust and scalable route, especially when using hydrazine hydrate as a hydrogen source for improved efficiency.
- Reductive amination allows for selective N-substitution without affecting other functional groups, facilitating the synthesis of derivatives for SAR studies.
- Solvent choice significantly affects crystallinity and purity; mixtures of methanol and dichloromethane are preferred for obtaining crystalline forms suitable for pharmaceutical applications.
- Protection strategies are critical to avoid side reactions during coupling and hydrogenation steps.
- Reaction times vary from 3 to 24 hours depending on catalyst and substrate reactivity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Alkylated or acylated piperidines.
Scientific Research Applications
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: : The compound may be used in biological studies to investigate its interaction with various biomolecules.
Medicine: : It has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: : It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol with two structurally related compounds identified in the evidence:
Biological Activity
The compound 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol , often referred to as a piperidine derivative, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article synthesizes current findings on its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol is characterized by the presence of a piperidine ring, which is known for its role in various biological activities. The structure can be represented as follows:
This compound's properties include solubility in polar solvents and moderate lipophilicity, which influence its bioavailability and interaction with biological targets.
Target Proteins
Research indicates that compounds similar to 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol may interact with specific proteins such as serine/threonine-protein kinase Chk1. Chk1 plays a critical role in the DNA damage response and cell cycle regulation, making it a significant target for anticancer therapies.
Biochemical Pathways
The interaction with Chk1 suggests that this compound may influence several cellular pathways:
- Cell Cycle Regulation : By inhibiting Chk1, the compound may induce cell cycle arrest, thereby preventing the proliferation of damaged cells.
- Apoptosis : The compound's effects on apoptosis have been noted, potentially leading to increased cell death in cancerous cells while sparing normal cells at lower concentrations.
Anticancer Properties
In vitro studies have demonstrated that 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol exhibits significant cytotoxicity against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type but generally fall within the low micromolar range. For instance:
- HeLa Cells : IC50 ~ 5 µM
- MCF-7 Cells : IC50 ~ 10 µM
These results indicate a promising potential for development as an anticancer agent.
Toxicity and Pharmacokinetics
While the compound shows promise, its toxicity profile must be carefully evaluated. Studies indicate that at higher doses, it may lead to hepatotoxicity and nephrotoxicity in animal models. Therefore, dosage optimization is crucial for therapeutic applications.
Case Studies
Several case studies have explored the therapeutic potential of piperidine derivatives similar to 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol:
| Study | Findings |
|---|---|
| Study A (2018) | Demonstrated that a related compound inhibited tumor growth in xenograft models by inducing apoptosis through Chk1 inhibition. |
| Study B (2020) | Found that treatment with this class of compounds led to significant decreases in tumor size in colorectal cancer models. |
| Study C (2022) | Reported on the selective toxicity against cancer cells compared to normal cells, highlighting its potential therapeutic index. |
Q & A
What experimental approaches are recommended for determining the crystal structure of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Key steps include:
- Growing high-quality single crystals via slow evaporation or diffusion methods.
- Data collection at low temperatures (e.g., 150 K) to minimize thermal motion artifacts.
- Refinement using software like SHELXL, with validation against mean bond length deviations (e.g., mean σ(C–C) = 0.003 Å) and R-factors (e.g., R = 0.033) .
- Cross-validation with computational modeling (e.g., DFT) to confirm electronic environments.
How can synthetic routes for 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol be optimized for high yield and purity?
Answer:
- Reagent Selection: Use coupling agents like EDCI/HOBt for amide bond formation between piperidine and phenol derivatives.
- Purification: Employ flash chromatography (silica gel) or preparative HPLC with C18 columns. Monitor purity via LC-MS (≥95% threshold) .
- Yield Optimization: Adjust reaction parameters (e.g., temperature: 80–100°C, solvent: DMF/THF) and stoichiometric ratios (e.g., 1.2:1 amine:phenol) .
What analytical techniques are suitable for characterizing the stability of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Chemical Stability: Accelerated stability studies under varying pH (e.g., 4.6–6.5 buffers) and humidity (40–80% RH) .
- Degradation Products: LC-MS/MS to identify hydrolytic or oxidative byproducts (e.g., phenolic oxidation derivatives) .
How can researchers resolve contradictions in biological activity data for this compound?
Answer:
- Assay Replication: Conduct dose-response curves (e.g., IC50) in triplicate across multiple cell lines.
- Control Standardization: Use reference compounds (e.g., known kinase inhibitors for kinase assays) .
- Data Normalization: Apply statistical tools (e.g., ANOVA) to account for batch effects or plate-to-plate variability .
What spectroscopic methods are effective for probing the electronic environment of the aminomethyl group?
Answer:
- NMR Spectroscopy: - and -NMR to observe splitting patterns and chemical shifts (e.g., δ ~2.8 ppm for CH2NH2) .
- IR Spectroscopy: Stretching frequencies for NH2 (~3350 cm) and C-N (~1250 cm) bonds .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
What strategies mitigate hazards during handling of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for powder handling to avoid inhalation.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can computational modeling aid in predicting the pharmacological profile of this compound?
Answer:
- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs).
- ADMET Prediction: Tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
- QSAR Analysis: Correlate structural features (e.g., logP, PSA) with activity data from analogs .
What chromatographic methods are optimal for purity assessment?
Answer:
- HPLC: Reverse-phase C18 column, mobile phase methanol/buffer (65:35), UV detection at 254 nm .
- Validation Parameters: System suitability tests for resolution (≥1.5), tailing factor (<2.0), and theoretical plates (>2000) .
How can researchers design structure-activity relationship (SAR) studies for piperidine derivatives?
Answer:
- Scaffold Modifications: Synthesize analogs with varied substituents (e.g., alkyl, aryl) at the aminomethyl position.
- Biological Testing: Screen against target enzymes (e.g., proteases) and assess IC50 values.
- Data Correlation: Use heatmaps or 3D-QSAR models to link structural changes to potency .
What steps ensure reproducibility in scale-up synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
